molecular formula C17H13N3S B3875393 (2E)-2-(1H-benzimidazol-2-yl)-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile CAS No. 5649-71-8

(2E)-2-(1H-benzimidazol-2-yl)-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile

Cat. No.: B3875393
CAS No.: 5649-71-8
M. Wt: 291.4 g/mol
InChI Key: WWKDAMGCEWPKAZ-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-(1H-Benzimidazol-2-yl)-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile is an α,β-unsaturated nitrile featuring a benzimidazole core substituted with a 4-(methylsulfanyl)phenyl group. The E-configuration of the double bond ensures conjugation across the aromatic and nitrile groups, enhancing electronic delocalization.

Properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(4-methylsulfanylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3S/c1-21-14-8-6-12(7-9-14)10-13(11-18)17-19-15-4-2-3-5-16(15)20-17/h2-10H,1H3,(H,19,20)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKDAMGCEWPKAZ-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415313
Record name BAS 00652717
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5649-71-8
Record name BAS 00652717
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-(1H-benzimidazol-2-yl)-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile typically involves the condensation of 2-aminobenzimidazole with 4-(methylsulfanyl)benzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under conditions that promote substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and aldehydes.

    Substitution: Various substituted benzimidazole and phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have reported the antimicrobial efficacy of benzimidazole derivatives, including (2E)-2-(1H-benzimidazol-2-yl)-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile.

Case Study: Antibacterial Activity
A study conducted by Shaikh et al. (2018) demonstrated that benzimidazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was tested against strains such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) as low as 3.9 µg/ml, indicating potent antibacterial properties.

Data Table: Antimicrobial Efficacy

Compound NameBacterial StrainMIC (µg/ml)
(2E)-Benzimidazole DerivativeS. aureus3.9
(2E)-Benzimidazole DerivativeE. coli7.8

Anticancer Potential

Research has indicated that compounds containing the benzimidazole structure can inhibit cancer cell proliferation.

Case Study: Anticancer Activity
A recent study highlighted the anticancer potential of various benzimidazole derivatives, including (2E)-2-(1H-benzimidazol-2-yl)-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile, demonstrating significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action is believed to involve the induction of apoptosis through the activation of caspases.

Data Table: Cytotoxicity Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)
(2E)-Benzimidazole DerivativeMCF-710
(2E)-Benzimidazole DerivativeHeLa12

Anti-inflammatory Properties

The anti-inflammatory effects of benzimidazole derivatives have been well-documented in literature.

Case Study: Anti-inflammatory Activity
In a study by Rathore et al. (2017), several benzimidazole derivatives were evaluated for their anti-inflammatory properties using a carrageenan-induced paw edema model in rats. The results indicated that the compound significantly reduced inflammation compared to standard drugs like indomethacin.

Data Table: Anti-inflammatory Efficacy

Compound NameInflammation Reduction (%)Standard Drug Comparison
(2E)-Benzimidazole Derivative74%Indomethacin (57%)

Mechanism of Action

The mechanism by which (2E)-2-(1H-benzimidazol-2-yl)-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is compared to structurally related benzimidazole derivatives and α,β-unsaturated nitriles (Table 1).

Table 1: Structural and Functional Comparison of Benzimidazole Derivatives
Compound Name Key Structural Features Notable Properties/Activities Reference
(2E)-2-(1H-Benzimidazol-2-yl)-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile Benzimidazole core, 4-(methylsulfanyl)phenyl, nitrile Predicted enhanced lipophilicity and metabolic stability due to SMe group; potential kinase inhibition Target compound
(2E)-3-[(2,4-Dimethoxyphenyl)amino]-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile 1-Methylbenzimidazole, 2,4-dimethoxyphenylamino Anticancer and antimicrobial activities demonstrated in vitro; molecular weight: 334.38 g/mol
(2E)-2-(1-Ethyl-1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile 1-Ethylbenzimidazole, 4-methoxyphenyl Versatile synthetic intermediate; potential applications in materials science
(2E)-2-(1H-Benzimidazol-2-yl)-3-[5-(4-bromophenyl)furan-2-yl]prop-2-enenitrile Benzimidazole, 4-bromophenyl-furan Structural complexity for targeting DNA/protein interactions; bromine enhances electrophilicity
(2E)-2-(1,3-Benzothiazol-2-yl)-3-(2-hydroxyphenyl)prop-2-enenitrile Benzothiazole (sulfur analogue of benzimidazole), 2-hydroxyphenyl Broad-spectrum antimicrobial activity; hydroxyl group enables hydrogen bonding

Impact of Substituents on Properties

Benzimidazole vs. Benzothiazole : Replacing the benzimidazole’s nitrogen with sulfur (benzothiazole) alters electronic properties and binding affinities. Benzothiazoles often exhibit stronger antimicrobial activity due to increased electrophilicity .

Methylsulfanyl (SMe) vs.

Nitrile Position and Conjugation : The α,β-unsaturated nitrile in all listed compounds enables Michael addition reactions, making them reactive toward thiol-containing biological targets (e.g., cysteine residues in enzymes) .

Biological Activity

The compound (2E)-2-(1H-benzimidazol-2-yl)-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile (CAS No. 5649-71-8) is a benzimidazole derivative that has garnered attention due to its diverse biological activities. Benzimidazole derivatives are known for their pharmacological significance, exhibiting a range of activities including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure and Properties

This compound features a benzimidazole moiety, which is fused with a prop-2-enenitrile group and a methylsulfanyl-substituted phenyl ring. The molecular formula is C17H13N3SC_{17}H_{13}N_{3}S, with a molecular weight of 293.37 g/mol.

1. Antimicrobial Activity

Recent studies have indicated that benzimidazole derivatives possess significant antimicrobial properties. For instance, compounds similar to (2E)-2-(1H-benzimidazol-2-yl)-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile have shown effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for related compounds have been reported as follows:

CompoundTarget OrganismMIC (µg/mL)
Compound AStaphylococcus aureus50
Compound BEscherichia coli100
Compound CCandida albicans250

These results suggest that modifications to the benzimidazole nucleus can enhance antimicrobial efficacy .

2. Anticancer Activity

Benzimidazole derivatives are also recognized for their anticancer properties. Research has demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including Mia PaCa-2 and PANC-1. The structure-activity relationship (SAR) studies highlight that the introduction of electron-withdrawing groups significantly enhances the anticancer activity of these compounds.

A notable study found that a closely related compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity .

3. Anti-inflammatory Effects

The anti-inflammatory potential of benzimidazole derivatives has been explored through various in vitro and in vivo models. Compounds like (2E)-2-(1H-benzimidazol-2-yl)-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile may inhibit key inflammatory pathways, including NF-kB and MAPK signaling pathways, thus reducing the production of pro-inflammatory cytokines.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several benzimidazole derivatives, including the target compound. The results indicated that compounds with methylsulfanyl substitutions displayed enhanced activity against Pseudomonas aeruginosa and Staphylococcus aureus, suggesting that the presence of sulfur-containing groups may contribute positively to antimicrobial efficacy.

Case Study 2: Anticancer Activity Assessment

In another investigation, the anticancer effects of (2E)-2-(1H-benzimidazol-2-yl)-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile were assessed using MTT assays on various cancer cell lines. The findings revealed that this compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-2-(1H-benzimidazol-2-yl)-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile
Reactant of Route 2
Reactant of Route 2
(2E)-2-(1H-benzimidazol-2-yl)-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.